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molecular formula C7H14O2 B8220518 3-Butyloxetan-3-ol

3-Butyloxetan-3-ol

Cat. No. B8220518
M. Wt: 130.18 g/mol
InChI Key: OPRBHSNHUMLSOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09353075B2

Procedure details

To a stirred solution of 3-oxetanone (0.5 g, 6.93 mmol) in dry THF (6 mL), at −78° C., under argon atmosphere, 2.5M solution of butyl lithium (BuLi) in hexane (3.05 mL, 7.62 mmol) was added dropwise over 10 min. The reaction was left to react 3 h at −78° C., then quenched with water and concentrated to dryness. The crude mixture was dissolved in CH2Cl2 and dried over Na2SO4. The organic solution was filtered and concentrated to dryness to afford a pale yellow oil (0.505 g). The crude product was purified by column chromatography using a Teledyne ISCO apparatus, eluting with Cy/TBME (from 100:0 to 70:30) affording the title compound (0.45 g, 50%) as transparent oil. 1H NMR (CDCl3): δ 0.90-1.04 (m, 3H), 1.36-1.47 (m, 4H), 1.79-1.93 (m, 2H), 4.53 (d, J=7.1, 2H), 4.59 (d, J=6.9, 2H).
Quantity
0.5 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.05 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:4][C:3](=[O:5])[CH2:2]1.[CH2:6]([Li])[CH2:7][CH2:8][CH3:9].CCCCCC>C1COCC1>[CH2:6]([C:3]1([OH:5])[CH2:4][O:1][CH2:2]1)[CH2:7][CH2:8][CH3:9]

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
O1CC(C1)=O
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
3.05 mL
Type
reactant
Smiles
CCCCCC
Name
Quantity
6 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The reaction was left
CUSTOM
Type
CUSTOM
Details
to react 3 h at −78° C.
Duration
3 h
CUSTOM
Type
CUSTOM
Details
quenched with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The crude mixture was dissolved in CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
The organic solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Name
Type
product
Smiles
C(CCC)C1(COC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.505 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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